molecular formula C19H19NO5 B5874318 (4-Methoxycarbonylphenyl)methyl 3-acetamido-4-methylbenzoate

(4-Methoxycarbonylphenyl)methyl 3-acetamido-4-methylbenzoate

Cat. No.: B5874318
M. Wt: 341.4 g/mol
InChI Key: CCXDZVNMEQNMLM-UHFFFAOYSA-N
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Description

(4-Methoxycarbonylphenyl)methyl 3-acetamido-4-methylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxycarbonyl group attached to a phenyl ring, which is further connected to a methyl group and an acetamido group on a benzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxycarbonylphenyl)methyl 3-acetamido-4-methylbenzoate typically involves esterification reactions. One common method is the reaction between 4-methoxycarbonylbenzyl alcohol and 3-acetamido-4-methylbenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxycarbonylphenyl)methyl 3-acetamido-4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxycarbonyl group can be oxidized to form carboxylic acids.

    Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides or thioesters.

Scientific Research Applications

(4-Methoxycarbonylphenyl)methyl 3-acetamido-4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methoxycarbonylphenyl)methyl 3-acetamido-4-methylbenzoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-acetamido-5-chloro-2-methoxybenzoate: Similar structure with a chloro substituent.

    Methyl 4-acetamido-2-methoxybenzoate: Lacks the methyl group on the benzoate ring.

Uniqueness

(4-Methoxycarbonylphenyl)methyl 3-acetamido-4-methylbenzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both methoxycarbonyl and acetamido groups allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

(4-methoxycarbonylphenyl)methyl 3-acetamido-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-12-4-7-16(10-17(12)20-13(2)21)19(23)25-11-14-5-8-15(9-6-14)18(22)24-3/h4-10H,11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXDZVNMEQNMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(=O)OC)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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